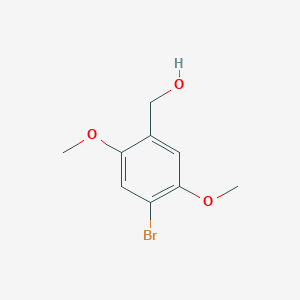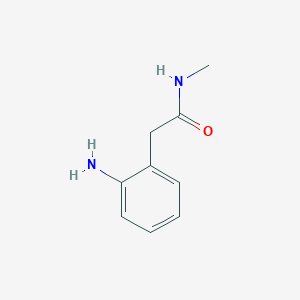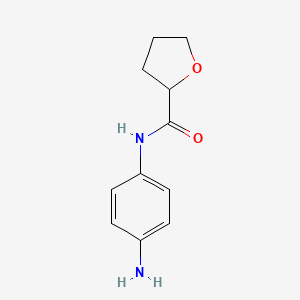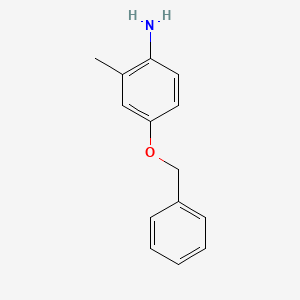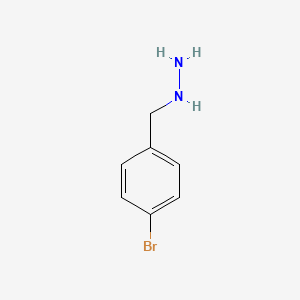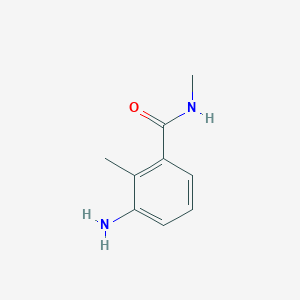
(2-Bromobenzyl)hydrazine
概要
説明
(2-Bromobenzyl)hydrazine is a useful research compound. Its molecular formula is C7H9BrN2 and its molecular weight is 201.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Aryl-Indazoles
(2-Bromobenzyl)hydrazine is utilized in the synthesis of 2-aryl-2H-indazoles, significant in pharmaceutical and organic chemistry research. This process involves a palladium-catalyzed intramolecular amination reaction, demonstrating versatility with various substrates containing different substituents (Song & Yee, 2000).
Anticancer and Enzyme Inhibitory Applications
A derivative of this compound, namely 1-(5-bromo-2,3-dimethoxybenzylidene)-2-(pyridine-2-yl)hydrazine, shows promising results in cancer treatment and enzyme inhibition. It exhibits significant cytotoxic effects against human breast and colon cancer cell lines, surpassing the effectiveness of cisplatin in some cases. Furthermore, it inhibits human paraoxonase-1, highlighting its potential in medicine and drug development (Noma et al., 2020).
Supramolecular Organization Studies
Research on bis(3-bromo-4-dimethylaminobenzylidene)hydrazine, a related compound, provides insights into crystallographic structures and intermolecular interactions. This study contributes to the understanding of molecular organization and has implications in materials science and molecular engineering (Guieu, Rocha, & Silva, 2013).
Fluorescent Probe Development for Environmental and Biological Systems
This compound derivatives are used in creating fluorescent probes, such as 4-(2-(3-(dicyanomethylene)-5,5-dimethylcyclohex-1-enyl)phenyl 4-brobutanoate. These probes are significant in detecting hydrazine in environmental water systems and have applications in fluorescence imaging of biological samples, contributing to environmental monitoring and biological research (Zhu et al., 2019).
Monoamine Oxidase Inhibition and Anticonvulsant Properties
Studies on derivatives of this compound have explored their potential as monoamine oxidase inhibitors and anticonvulsants. This research contributes to the development of new therapeutic agents for neurological disorders and mental health treatments (Misra, Dwivedi, & Parmar, 1980).
作用機序
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
(2-Bromobenzyl)hydrazine, like other hydrazine derivatives, can undergo a reaction known as the Wolff-Kishner reduction . This reaction involves the conversion of carbonyl compounds (such as aldehydes and ketones) into their corresponding alkanes . The reaction proceeds through the formation of a hydrazone intermediate, followed by base-catalyzed double-bond migration, loss of nitrogen gas, and protonation to give the alkane product .
Biochemical Pathways
The wolff-kishner reduction, which involves hydrazine derivatives, is a key reaction in organic synthesis This reaction can influence various biochemical pathways by altering the structure of biomolecules, such as proteins and nucleic acids
Pharmacokinetics
Hydralazine, a related hydrazine derivative, is known to undergo extensive metabolism, with oxidative metabolism accounting for a significant proportion of its elimination
Result of Action
Hydrazine derivatives are known to have diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The specific effects of this compound at the molecular and cellular levels require further investigation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For instance, the Wolff-Kishner reduction, which involves hydrazine derivatives, typically requires high temperatures
Safety and Hazards
(2-Bromobenzyl)hydrazine can cause severe skin burns and eye damage, and it is toxic if inhaled . It is advised to use only outdoors or in a well-ventilated area, and not to breathe dust/fume/gas/mist/vapors/spray . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
将来の方向性
The future directions of (2-Bromobenzyl)hydrazine research are likely to focus on its potential applications in various fields. The broad spectrum of biological activities of hydrazide-hydrazones, including this compound, has stimulated interest in developing methodologies for their synthesis . The various synthetic routes for hydrazone, as well as antibacterial, antifungal, and antiviral potentials, have been elaborated in brief .
生化学分析
Biochemical Properties
(2-Bromobenzyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and other derivatives. It interacts with enzymes such as catalase, which catalyzes the decomposition of hydrogen peroxide into water and oxygen. The interaction between this compound and catalase is highly specific, with the compound fitting into the enzyme’s active site like a key into a lock . Additionally, this compound can form hydrogen bonds and ionic interactions with various proteins, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By interacting with catalase and other antioxidant enzymes, this compound can modulate the levels of ROS within cells, thereby affecting gene expression and cellular metabolism . This compound also impacts cell proliferation and apoptosis, making it a valuable tool in cancer research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to the active sites of enzymes, inhibiting or activating their catalytic functions. For instance, this compound can inhibit the activity of catalase by forming a stable complex with the enzyme, preventing it from decomposing hydrogen peroxide . This inhibition leads to an accumulation of ROS, which can trigger various cellular responses, including changes in gene expression and activation of signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged inhibition of catalase activity and persistent changes in ROS levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance antioxidant defenses by mildly inhibiting catalase and other enzymes . At high doses, this compound can be toxic, leading to oxidative stress, tissue damage, and adverse effects on organ function . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defense. It interacts with enzymes such as catalase and superoxide dismutase, influencing their activity and the overall metabolic flux of ROS . The compound can also affect the levels of metabolites involved in redox reactions, further modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins that facilitate its movement . The compound tends to accumulate in regions with high oxidative activity, such as mitochondria and peroxisomes, where it can exert its effects on ROS levels and enzyme activity .
Subcellular Localization
The subcellular localization of this compound is primarily in organelles involved in oxidative metabolism, such as mitochondria and peroxisomes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. Within these organelles, this compound can modulate enzyme activity and ROS levels, influencing cellular function and metabolism .
特性
IUPAC Name |
(2-bromophenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOLTPDWHLBTJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588257 | |
| Record name | [(2-Bromophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51421-27-3 | |
| Record name | [(2-Bromophenyl)methyl]hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2-Bromophenyl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



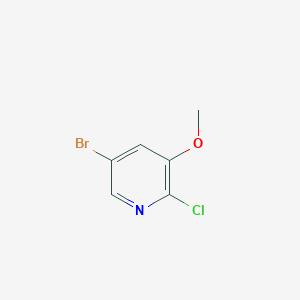


![4-[(2-Furylmethyl)thio]aniline](/img/structure/B1284499.png)
